molecular formula C13H21N3O2 B8545751 4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide

4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide

Cat. No.: B8545751
M. Wt: 251.32 g/mol
InChI Key: YHZSAVWVAXHDCW-UHFFFAOYSA-N
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Description

4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide is an organic compound with a complex structure that includes an amino group, a dimethylamino-propyl chain, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzoic acid.

    Amidation: The carboxylic acid group of 3-methoxybenzoic acid is converted to an amide using 3-dimethylamino-propylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.

    Nitration and Reduction: The resulting amide is nitrated to introduce a nitro group, which is subsequently reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The amino and dimethylamino-propyl groups can interact with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: This compound shares the dimethylamino-propyl chain but lacks the benzamide core.

    4-amino-N,N-dimethylbenzamide: This compound has a similar benzamide structure but lacks the methoxy group.

Uniqueness

4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide

InChI

InChI=1S/C13H21N3O2/c1-16(2)8-4-7-15-13(17)10-5-6-11(14)12(9-10)18-3/h5-6,9H,4,7-8,14H2,1-3H3,(H,15,17)

InChI Key

YHZSAVWVAXHDCW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=C(C=C1)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1.1371 g (4.0 mmole) of 4-amino-3-methoxy-benzoic acid benzotriazol-1-yl ester and 8 mL of dry tetrahydrofuran at 0 degrees was added 0.6131 g (6.0 mmole) of 3-dimethylamino-propylamine followed by 1.0119 g (10 mmole) of triethylamine. The cooling bath was removed and the mixture stirred at room temperature for 65 minutes. Volatiles were removed under reduced pressure and the residue taken up in ethyl acetate, and the organic layer washed twice with 50 mL of 0.5 M sodium carbonate, 50 mL water, and then 50 mL brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 0.8587 g 4-amino-N-(3-dimethylamino-propyl)-3-methoxy-benzamide, which was used without further purification.
Name
4-amino-3-methoxy-benzoic acid benzotriazol-1-yl ester
Quantity
1.1371 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.6131 g
Type
reactant
Reaction Step Two
Quantity
1.0119 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared in quantitative yield by an analogous method to the preparation of Intermediate 187, on a 2 g scale utilising N-(2-dimethylaminoethyl)-3-methoxy-4-nitro-benzamide (Intermediate 197).
Name
Intermediate 187
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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